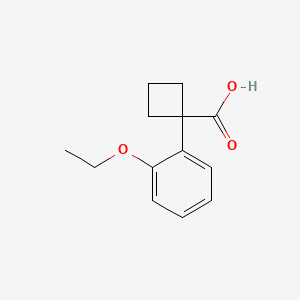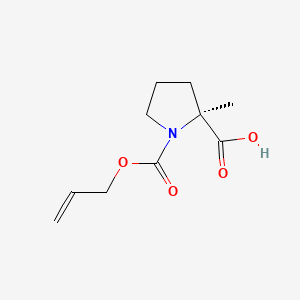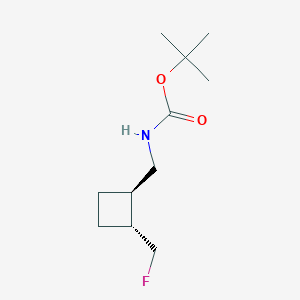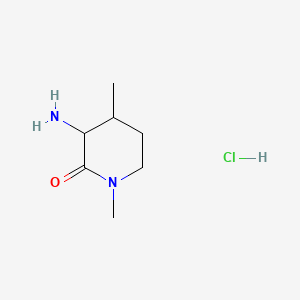
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(but-3-yn-1-yl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid typically involves the following steps:
Formation of the Fmoc-protected amino acid: The fluorenylmethoxycarbonyl group is introduced to the amino acid through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Alkyne introduction: The but-3-yn-1-yl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Deprotected amino acids ready for further reactions.
Scientific Research Applications
2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Utilized in the synthesis of peptide-based probes for studying biological processes.
Medicine: Employed in the development of peptide-based therapeutics.
Industry: Used in the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and further functionalization. The alkyne group can participate in click chemistry reactions, facilitating the attachment of various functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
- 2-((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-methoxybutanoic acid
- 2-((9H-Fluoren-9-yl)methoxy)carbonylamino)-dec-9-enoic acid
Uniqueness
2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid is unique due to the presence of both the Fmoc protecting group and the alkyne functional group. This combination allows for versatile applications in peptide synthesis and click chemistry, making it a valuable compound in various research and industrial settings.
Properties
Molecular Formula |
C21H19NO4 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[but-3-ynyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C21H19NO4/c1-2-3-12-22(13-20(23)24)21(25)26-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h1,4-11,19H,3,12-14H2,(H,23,24) |
InChI Key |
FMGOXTQODSHAHJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Chloro-4-fluorophenyl)amino]-2h-chromen-2-one](/img/structure/B13500908.png)


![6-[3-(difluoromethyl)-4-fluorophenyl]-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13500924.png)





![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13500975.png)
![[(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester](/img/structure/B13500979.png)

![Fmoc-L-ala-[3-(3-pyrazoyl)]](/img/structure/B13500997.png)
